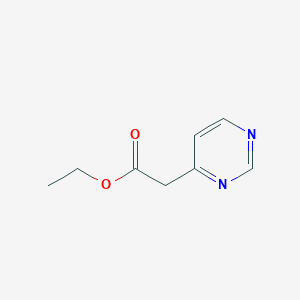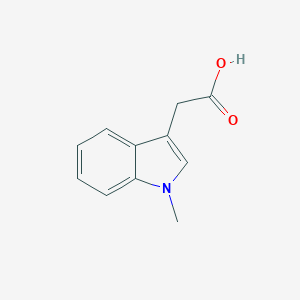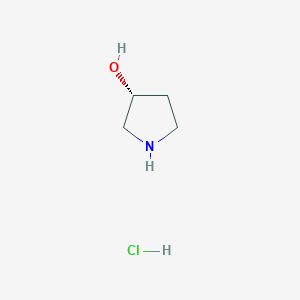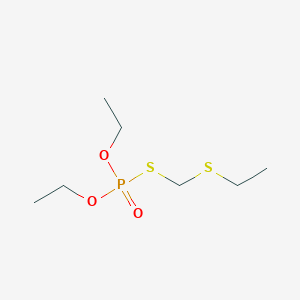
(3-Methylbut-2-enyl)triphenylphosphonium bromide
Descripción general
Descripción
“(3-Methylbut-2-enyl)triphenylphosphonium bromide” is a compound with the CAS Number: 1530-34-3 . It has a molecular weight of 411.32 and its linear formula is C23H24BrP . This compound is useful in organic synthesis .
Synthesis Analysis
One of the synthesis methods involves the reaction of (3-methylbut-2-enyl)triphenylphosphonium bromide with n-butyllithium in tetrahydrofuran and hexane at -78℃ for 0.5h .
Molecular Structure Analysis
The IUPAC name of this compound is 3-methylbut-2-enyl (triphenyl)phosphanium;bromide . The InChI is InChI=1S/C23H24P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-18H,19H2,1-2H3;1H/q+1;/p-1 . The Canonical SMILES is CC(=CCP+(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] .
Chemical Reactions Analysis
This compound is used in various scientific research areas. Its unique properties make it useful for studying catalysis, organic synthesis, and biochemistry.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in an inert atmosphere at room temperature .
Aplicaciones Científicas De Investigación
-
Organic Synthesis
- Application : This compound is used in the synthesis of other organic compounds .
- Method : In one method, it is reacted with n-butyllithium in tetrahydrofuran and hexane at 20℃ for 1 hour. This is followed by reaction with 1-phenyl-2-acetylcyclopropane in tetrahydrofuran and hexane at 20℃ for 20 hours .
- Results : The product of this reaction is not separated from byproducts .
-
Catalysis
- Application : This compound is used in catalysis.
-
Biochemistry
- Application : This compound is used in biochemistry.
-
Organic Synthesis
- Application : This compound is used in the synthesis of other organic compounds .
- Method : In one method, it is reacted with n-butyllithium in tetrahydrofuran and hexane at 20℃ for 1 hour. This is followed by reaction with 1-phenyl-2-acetylcyclopropane in tetrahydrofuran and hexane at 20℃ for 20 hours .
- Results : The product of this reaction is not separated from byproducts .
-
Catalysis
- Application : This compound is used in catalysis.
-
Biochemistry
- Application : This compound is used in biochemistry.
-
Organic Synthesis
- Application : This compound is used in the synthesis of other organic compounds .
- Method : In one method, it is reacted with n-butyllithium in tetrahydrofuran and hexane at 20℃ for 1 hour. This is followed by reaction with 1-phenyl-2-acetylcyclopropane in tetrahydrofuran and hexane at 20℃ for 20 hours .
- Results : The product of this reaction is not separated from byproducts .
-
Catalysis
- Application : This compound is used in catalysis.
-
Biochemistry
- Application : This compound is used in biochemistry.
Safety And Hazards
Propiedades
IUPAC Name |
3-methylbut-2-enyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-18H,19H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMCNCGWNJMMQS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934647 | |
| Record name | (3-Methylbut-2-en-1-yl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide | |
CAS RN |
1530-34-3 | |
| Record name | Phosphonium, (3-methyl-2-buten-1-yl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methylbut-2-enyl)triphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1530-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Methylbut-2-en-1-yl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methylbut-2-enyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)








